Kanamycin C
Overview
Description
Kanamycin C is an aminoglycoside antibiotic used to treat serious bacterial infections in many different parts of the body . It works by killing bacteria or preventing their growth . It is for short-term use only, usually 7 to 10 days .
Synthesis Analysis
The biosynthetic pathway of Kanamycin C remains unclear. Current proposals suggest that the kanamycin biosynthetic products are linearly related via single enzymatic transformations . The biosynthetic pathway contains an early branch point, governed by the substrate promiscuity of a glycosyltransferase, that leads to the formation of two parallel pathways in which early intermediates are further modified .Molecular Structure Analysis
The molecular structure of Kanamycin C can be found on various chemical databases such as ChemSpider .Scientific Research Applications
1. Analytical Methods for Kanamycin Detection
A review of the application of High-Performance Liquid Chromatography (HPLC) for detecting kanamycin residue in food highlights its importance for public health. HPLC is a practical tool for determining kanamycin concentration, and various detectors like UV/Fluorescence, ELSD/PED, and Mass Spectrometry are used with HPLC for this purpose. The review compares the strengths and weaknesses of each method and summarizes pre-treatment methods like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) (Zhang et al., 2019).
2. Understanding Antibiotic Resistance
Research on the mutations in the eis promoter region of Mycobacterium tuberculosis isolates from the Moscow region provides insights into kanamycin resistance. This study is crucial for understanding the molecular markers of kanamycin resistance and improving the diagnosis of resistant tuberculosis (Gikalo et al., 2012).
3. Novel Detection Methods
Development of novel colorimetric detection methods for kanamycin using unmodified silver nanoparticles (AgNPs) as a sensing probe is an innovative application. This method is based on the analyte (kanamycin) protecting AgNPs against salt-induced aggregation, with nucleic acid aptamers reducing false positives, making it a potential tool for practical detection in the future (Xu et al., 2015).
4. Biosynthesis Pathway Exploration
The discovery of parallel pathways in kanamycin biosynthesis through heterologous expression of biosynthetic genes offers insights into the antibiotic's production. This study demonstrates the possibility of manipulating these pathways for creating new antibiotics and more robust aminoglycosides (Park et al., 2011).
5. Impacts on Genetic Material
Investigations into kanamycin's effect on DNA methylation in Arabidopsis thaliana calluses reveal its role in somaclonal variation. This study shows extensive methylation changes in the genome due to kanamycin, contributing to our understanding of antibiotic-induced genetic variations (Bardini et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11/c19-4-1-5(20)16(33-18-13(28)8(21)10(25)6(2-23)31-18)14(29)15(4)32-17-9(22)12(27)11(26)7(3-24)30-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDRWYJKESFZMB-FQSMHNGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CO)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023186 | |
Record name | Kanamycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kanamycin C | |
CAS RN |
2280-32-2 | |
Record name | Kanamycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kanamycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KANAMYCIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5286U88N7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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